Tris(2-ethylhexyl)amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

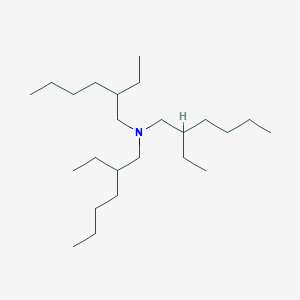

Structure

2D Structure

Propiedades

IUPAC Name |

2-ethyl-N,N-bis(2-ethylhexyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUDVELGTZDOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862765 | |

| Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-N,N-bis(2-ethylhexyl)hexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1860-26-0 | |

| Record name | Tris(2-ethylhexyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri(2-ethylhexyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-N,N-bis(2-ethylhexyl)hexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI(2-ETHYLHEXYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS816H2S39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tris(2-ethylhexyl)amine chemical properties and structure

An In-depth Technical Guide to Tris(2-ethylhexyl)amine: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (TEHA), a tertiary amine with significant industrial and research applications. Designed for chemists, researchers, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and practical applications of TEHA, grounding all claims in authoritative data.

Core Identity and Molecular Structure

This compound, identified by CAS Number 1860-26-0 , is a symmetrically substituted tertiary amine.[1][2] Its molecular identity is defined by a central nitrogen atom bonded to three 2-ethylhexyl groups. This specific branching and large alkyl structure are fundamental to its physical properties and chemical reactivity.

-

IUPAC Name: 2-ethyl-N,N-bis(2-ethylhexyl)hexan-1-amine[1]

-

Synonyms: TEHA, Tri(2-ethylhexyl)amine, 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-[1][4]

The three bulky, hydrophobic 2-ethylhexyl chains create significant steric hindrance around the nitrogen atom's lone pair of electrons. This steric crowding is a dominant factor in its chemical behavior, influencing its basicity and nucleophilicity. Unlike less hindered amines, the nitrogen's lone pair is sterically shielded, making it a weak base but an effective phase-transfer agent and metal extractant.[3][4]

Caption: 2D representation of this compound.

Physicochemical Properties

TEHA is a viscous, high-boiling-point liquid with low water solubility, characteristics dictated by its large, nonpolar alkyl groups.[3][4] These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Clear, viscous liquid, colorless to light yellow | [1][2][3] |

| Density | ~0.817 g/mL at 20 °C | [2] |

| Boiling Point | 334.8 °C at 1,013 hPa; 120-125 °C at 0.1 Torr | [2][5] |

| Melting Point | -93.99 °C | [5] |

| Flash Point | 109 °C to 163 °C (closed cup) | [2][5] |

| Vapor Pressure | 0.001 Pa at 20 °C; 0.00006 hPa at 50 °C | [2][5] |

| Refractive Index | n20/D ~1.451 | [2] |

| Water Solubility | <0.2 g/L at 20 °C (practically insoluble) | [2] |

| LogP | 10.13 at 25 °C | [2] |

| pKa | 9.32 ± 0.50 (Predicted) | [2] |

Synthesis and Manufacturing

The industrial synthesis of TEHA is typically achieved via the direct alkylation of ammonia with a 2-ethylhexyl halide, such as 2-ethylhexyl chloride. The causality behind this choice is the high reactivity of the halide and the availability of the starting materials.

Caption: Generalized workflow for the synthesis of TEHA.

Experimental Protocol: Generalized Synthesis

This protocol is a self-validating system designed to ensure complete reaction and high purity.

-

Reactor Setup: Charge a suitable reactor with ammonia and an excess of 2-ethylhexyl halide. The excess halide is crucial as it drives the reaction towards complete substitution, ensuring the formation of the tertiary amine over primary or secondary amines.[3]

-

Base Addition: Introduce a base, such as sodium hydroxide (NaOH), to the reactor. This step is critical to neutralize the hydrogen halide (HX) byproduct formed during alkylation, preventing the formation of amine salts and allowing the reaction to proceed to completion.[3]

-

Reaction Conditions: Heat the mixture under reflux. The elevated temperature provides the necessary activation energy for the nucleophilic substitution reaction.

-

Work-up and Purification: After the reaction is complete, cool the mixture. Wash the organic layer with water to remove any remaining salts and base.

-

Isolation: Purify the crude TEHA by vacuum distillation to separate it from unreacted starting materials and byproducts.

-

Drying and Storage: Dry the purified product to remove residual moisture and store it in a closed container in a cool, well-ventilated area to ensure stability.[3][6]

Key Applications in Research and Industry

TEHA's unique structure makes it valuable in several fields. Its high hydrophobicity and the sterically hindered nitrogen are key to its function.

-

Solvent Extraction in Hydrometallurgy: TEHA is a cornerstone extractant for separating metals.[3][4] It is particularly effective for recovering rare earth elements, uranium, and vanadium from acidic solutions.[3][7] The mechanism involves the formation of an amine salt in the organic phase, which then exchanges its anion for a metal-containing anionic complex from the aqueous phase.[7] Its selectivity for heavy rare earths over light rare earths gives it a unique advantage in these separation processes.[7]

-

Chemical Synthesis Intermediate: TEHA serves as a precursor in the synthesis of quaternary ammonium compounds. These "quats" have widespread use as surfactants, corrosion inhibitors, and phase-transfer catalysts.[3]

-

Catalysis: It finds use as a potential catalyst in organic reactions, such as in the production of polyurethane foam.[3]

-

Powder Coatings: A primary industrial use for TEHA is in the manufacturing of additives for powder coatings, where it can function as a tribo additive.[1][8]

Caption: Ion exchange mechanism of TEHA in solvent extraction.

Spectroscopic and Analytical Characterization

Characterization of TEHA is routinely performed using standard spectroscopic techniques. Due to its structure, it lacks certain features common to other amines, which is a key identifying trait.

| Technique | Key Observations and Interpretations |

| IR Spectroscopy | The most significant feature is the absence of N-H stretching absorptions between 3300-3500 cm⁻¹. This immediately confirms its identity as a tertiary amine.[1][9] |

| ¹H NMR | The spectrum is complex due to the overlapping signals of the numerous aliphatic protons. Key signals include broad multiplets for the CH₂ and CH groups and triplets for the terminal CH₃ groups.[10] |

| ¹³C NMR | Carbons bonded directly to the nitrogen atom are deshielded and appear downfield compared to other alkyl carbons.[1][9] |

| Mass Spectrometry | TEHA follows the nitrogen rule, exhibiting an odd-numbered molecular ion peak. It undergoes characteristic α-cleavage, where the C-C bond nearest the nitrogen breaks, leading to resonance-stabilized fragment ions. The top peak is often observed at m/z 254.[1][9] |

| HPLC Analysis | Direct analysis by HPLC with UV detection is difficult as TEHA lacks a chromophore.[11] More effective detection methods include Charged Aerosol Detection (CAD), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).[11] |

Safety, Toxicology, and Handling

TEHA presents significant health hazards and requires careful handling with appropriate personal protective equipment (PPE).[6]

GHS Hazard Classification:

-

Reproductive Toxicity (Repr. 1B/2): H360F (May damage fertility), H361 (Suspected of damaging fertility or the unborn child).[1][12]

-

Specific Target Organ Toxicity, Repeated Exposure (STOT RE 2): H373 (May cause damage to organs through prolonged or repeated exposure).[1][12]

-

Irritation: It is considered irritating to the skin, eyes, and respiratory system.[2][6]

-

Aquatic Hazard: Very toxic to aquatic life, potentially with long-lasting effects.[2]

Toxicological Data:

-

LD50 Oral (Rat): > 8,170 mg/kg[5]

-

Occupational Exposure: Considered a secondary occupational hepatotoxin.[1]

Handling and PPE:

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves, safety goggles or face shield, and appropriate lab clothing.[6][12]

-

First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if symptoms persist.[5][6]

-

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[6][12]

References

- 1. Tri(2-ethylhexyl)amine | C24H51N | CID 102705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Tris-(2-Ethylhexyl)amine (TEHA)- Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]

- 4. CAS 1860-26-0: this compound | CymitQuimica [cymitquimica.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. TRIS 2-ETHYLHEXYLAMINE (TRIS2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 7. N235 this compound for rare earth elements [metalleaching.com]

- 8. products.basf.com [products.basf.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. This compound(1860-26-0) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

Introduction: Understanding Tris(2-ethylhexyl)amine (TEHA)

An In-depth Technical Guide to the Synthesis and Purification of Tris(2-ethylhexyl)amine

This compound, commonly abbreviated as TEHA, is a tertiary amine with the molecular formula C₂₄H₅₁N.[1] It exists as a clear, viscous liquid at room temperature, characterized by its high molecular weight (approx. 353.67 g/mol ), high boiling point (over 300°C), and insolubility in water.[1][2][3] Its large, branched alkyl chains render it highly soluble in organic solvents and create significant steric hindrance around the nitrogen atom, which makes it a weak base.[1]

TEHA's unique properties make it a valuable compound in several industrial and research applications. It is widely used as a liquid ion exchanger in hydrometallurgy for the solvent extraction and separation of metals like uranium, vanadium, and rare earth elements.[1][4] Additionally, it serves as an important intermediate in the synthesis of quaternary ammonium compounds, which are used as surfactants and corrosion inhibitors.[1] In the coatings industry, TEHA is a key additive for powder coatings, acting as a tribo additive.[5][6]

This guide provides a comprehensive overview of the primary synthetic routes to TEHA and details the methodologies for its purification, tailored for researchers and chemical development professionals.

Part 1: Synthesis of this compound

The industrial and laboratory-scale synthesis of TEHA primarily relies on two well-established chemical pathways: the alkylation of ammonia and the reductive amination of carbonyl compounds. The choice of method often depends on the availability of starting materials, desired scale, and control over byproduct formation.

Method 1: Direct Alkylation of Ammonia

This method involves the reaction of ammonia with a 2-ethylhexyl halide, such as 2-ethylhexyl chloride or bromide, in a nucleophilic aliphatic substitution reaction.[1][7]

Reaction Scheme: NH₃ + 3 R-X → N(R)₃ + 3 HX (where R = 2-ethylhexyl; X = Cl, Br)

Mechanistic Insight: The reaction proceeds via a series of S_N2 substitutions. Ammonia initially attacks the alkyl halide to form a primary amine (2-ethylhexylamine).[8] This primary amine is now also a nucleophile and can compete with ammonia to react with another molecule of the alkyl halide, forming a secondary amine (bis(2-ethylhexyl)amine). This process repeats, leading to the formation of the desired tertiary amine, TEHA.[8]

A significant challenge in this pathway is over-alkylation .[9][10] Because the product amines (primary, secondary, and tertiary) are themselves nucleophilic, the reaction typically yields a mixture of all three, along with the quaternary ammonium salt as a final product.[11][12] To drive the reaction to completion and maximize the yield of the tertiary amine, an excess of the alkyl halide is used.[1][11] The reaction also produces a hydrohalic acid (HX) byproduct for each alkylation step, which must be neutralized by adding a base, such as sodium hydroxide (NaOH), to prevent the formation of amine salts and to drive the equilibrium forward.[1]

Detailed Experimental Protocol: Alkylation of Ammonia

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Charging Reagents: The reactor is charged with a concentrated aqueous or ethanolic solution of ammonia.

-

Reaction Initiation: 2-ethylhexyl chloride (3.3 equivalents) is added dropwise to the ammonia solution while stirring vigorously. An aqueous solution of sodium hydroxide (at least 3 equivalents) is co-added or added portion-wise to neutralize the HCl formed.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress can be monitored by gas chromatography (GC) to observe the disappearance of the primary and secondary amine intermediates.

-

Initial Work-up: After cooling, the reaction mixture will separate into two phases. The organic layer is separated, washed with water to remove inorganic salts, and then washed with brine.

-

Drying: The organic phase is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Solvent Removal: The drying agent is filtered off, and any solvent is removed under reduced pressure to yield the crude TEHA.

Method 2: Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[13] For TEHA, this can be achieved by reacting 2-ethylhexanal with an amine source in the presence of a reducing agent. A particularly effective industrial approach involves the reaction of bis(2-ethylhexyl)amine with 2-ethylhexanal under a hydrogen atmosphere with a catalyst.[14]

Reaction Scheme: (C₈H₁₇)₂NH + C₇H₁₅CHO + H₂ --(Catalyst)--> (C₈H₁₇)₃N + H₂O

Mechanistic Insight: This process is a two-step sequence occurring in a single pot. First, the secondary amine (bis(2-ethylhexyl)amine) reacts with the aldehyde (2-ethylhexanal) to form an intermediate iminium ion.[9] Second, this iminium ion is immediately reduced in situ by hydrogen gas on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, to yield the tertiary amine.[13][14][15] This method offers high selectivity towards the tertiary amine, avoiding the complex product mixtures seen in direct alkylation.

Detailed Experimental Protocol: Reductive Amination

-

Reactor Setup: A high-pressure autoclave (stirring autoclave) is required for this reaction.

-

Charging Reagents: The autoclave is charged with bis(2-ethylhexyl)amine and a suspended palladium on carbon catalyst (e.g., 5% Pd/C).[14]

-

Pressurization: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 20-100 bar).[14]

-

Reaction Conditions: The mixture is heated to a temperature between 100-170°C while stirring.[14] 2-ethylhexanal is then added continuously or in portions.

-

Monitoring: The reaction progress is monitored by taking samples and analyzing them by GC to track the conversion of the secondary amine and aldehyde.[14]

-

Work-up: Once the reaction is complete, the autoclave is cooled and depressurized. The catalyst is removed by filtration.

-

Purification: The resulting crude product is then purified, typically starting with distillation to remove water and any unreacted starting materials.

Synthesis Pathways Overview

Caption: Primary synthesis routes for this compound.

Comparison of Synthesis Methods

| Feature | Direct Alkylation | Reductive Amination |

| Starting Materials | Ammonia, 2-Ethylhexyl Halide | Bis(2-ethylhexyl)amine, 2-Ethylhexanal |

| Selectivity | Low; produces a mixture of amines | High; selective formation of tertiary amine |

| Byproducts | Amine mixture, Quaternary salts, HX | Water |

| Reaction Conditions | Atmospheric pressure, reflux temperature | High pressure (20-100 bar), high temp (100-170°C)[14] |

| Catalyst | None required (base for neutralization) | Heterogeneous catalyst (e.g., Pd/C) required |

| Advantages | Simpler equipment (no high pressure) | High selectivity, cleaner reaction |

| Disadvantages | Poor selectivity, difficult purification | Requires high-pressure equipment |

Part 2: Purification of this compound

Purification of crude TEHA is critical to remove unreacted starting materials, intermediates (primary and secondary amines), and byproducts. Given its high boiling point and chemical nature, a multi-step approach is often necessary.

Method 1: Vacuum Distillation

Distillation is a primary method for purifying TEHA, especially for removing lower-boiling impurities like unreacted 2-ethylhexyl halides or higher-boiling residues.[1] Due to TEHA's high boiling point (approx. 335°C at atmospheric pressure), performing the distillation under vacuum is mandatory to lower the boiling point and prevent thermal degradation.[2][16]

Detailed Protocol: Vacuum Distillation

-

Setup: Assemble a short-path distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

-

Charge: The crude TEHA is placed in the distillation flask along with boiling chips or a magnetic stir bar for smooth boiling.

-

Vacuum Application: Slowly apply vacuum to the system using a vacuum pump protected by a cold trap.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect fractions based on boiling point and pressure. Lower-boiling impurities will distill first. The main fraction containing pure TEHA is collected at the appropriate temperature/pressure range (e.g., 204-211°C at a specified vacuum).[3]

-

Termination: Once the main fraction is collected, stop heating, allow the system to cool, and then slowly release the vacuum before collecting the purified product.

Method 2: Liquid-Liquid Extraction (Acid Wash)

This technique leverages the basicity of amines to separate them from neutral organic impurities. By washing the crude product (dissolved in an organic solvent) with an aqueous acid solution, the primary, secondary, and tertiary amines are protonated to form ammonium salts, which are soluble in the aqueous phase.[17][18][19] Neutral impurities remain in the organic layer.

Detailed Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude TEHA in a water-immiscible organic solvent like diethyl ether or toluene.

-

Acid Extraction: Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1-2 M HCl). This extracts all amine species into the aqueous layer as their respective hydrochloride salts. The organic layer containing neutral impurities is discarded.

-

Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong base (e.g., NaOH solution) with stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salts, regenerating the free amines.

-

Back Extraction: Extract the regenerated amines from the aqueous layer back into a fresh portion of organic solvent. Repeat the extraction 2-3 times.

-

Final Wash & Dry: Combine the organic extracts, wash with water and then with brine to remove residual base and salts. Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄).

-

Concentration: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified mixture of amines.

Note: While this method is excellent for removing non-basic impurities, it does not separate tertiary amines from primary and secondary amine impurities. More advanced pH-controlled extractions with specific buffers can achieve some separation but are complex to optimize.[20][21]

Method 3: Chromatographic Purification

For achieving very high purity or for separating TEHA from closely related amine impurities, column chromatography is the method of choice. However, purifying amines on standard silica gel can be problematic due to the acidic nature of silica, which leads to strong binding, peak tailing, and poor separation.[22]

Causality and Solutions: The acidic silanol groups (Si-OH) on the surface of silica gel strongly interact with the basic lone pair of electrons on the nitrogen atom. To mitigate this, several strategies are employed:

-

Amine-Modified Mobile Phase: Adding a small amount of a competing amine, such as triethylamine (~0.1-1%), to the eluent can saturate the acidic sites on the silica, allowing the target amine to elute more cleanly.[22]

-

Alternative Stationary Phases:

-

Amine-functionalized silica: This is often the best choice, as the stationary phase itself is basic, preventing strong interactions with the analyte.[22]

-

Alumina (basic or neutral): Alumina is a common alternative to silica for purifying basic compounds.

-

Other bonded phases: Diol or cyano columns can also provide better results than bare silica for separating amines.[23]

-

Purification Workflow and Strategy

A robust purification strategy often combines these methods. An initial distillation removes bulk impurities, followed by an acid wash to remove neutral compounds. If primary or secondary amines persist, preparative chromatography is used as a final polishing step.

References

- 1. Tris-(2-Ethylhexyl)amine (TEHA)- Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]

- 2. Tris-2-ethylhexyl Amine | 1860-26-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. BASF TEHA Tris-(2-ethylhexyl)amine datasheet [lookpolymers.com]

- 4. N235 this compound for rare earth elements [metalleaching.com]

- 5. products.basf.com [products.basf.com]

- 6. Tri(2-ethylhexyl)amine | C24H51N | CID 102705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. Workup [chem.rochester.edu]

- 20. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. biotage.com [biotage.com]

- 23. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tris(2-ethylhexyl)amine: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-ethylhexyl)amine, a tertiary amine with significant industrial and research applications, is a versatile compound known for its unique physicochemical properties. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and diverse applications, with a particular focus on its relevance to researchers and professionals in the field of drug development. While not a direct therapeutic agent, its utility as a synthetic intermediate and a powerful separation agent makes it a valuable tool in the modern laboratory.

Chemical Identity and Physicochemical Properties

This compound is a sterically hindered, high-molecular-weight amine. Its bulky alkyl groups are responsible for its low water solubility and high solubility in organic solvents, which are key to many of its applications.

Synonyms

This compound is known by several other names in the literature and commercial products. A comprehensive list of synonyms is provided in Table 1.

Table 1: Synonyms of this compound

| Synonym |

| 2-Ethyl-N,N-bis(2-ethylhexyl)-1-hexanamine[2] |

| TEHA |

| Tri(2-ethylhexyl)amine |

| Tri-2-ethylhexylamine[2] |

| N,N-Diisooctyl-Isooctanamine[2] |

| Triisooctylamine[2] |

| Trisethylhexylamine[2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. Its high boiling point, low vapor pressure, and density are important considerations for its handling and application in various processes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₅₁N | [3] |

| Molecular Weight | 353.67 g/mol | |

| Appearance | Clear, colorless to pale yellow viscous liquid | [2][3][4] |

| Odor | Slight ammonia-like | [4] |

| Density | 0.817 g/mL at 20 °C | |

| Boiling Point | >300 °C (estimated) | [3] |

| Flash Point | 109 °C (closed cup) | |

| Solubility | Insoluble in water; miscible with organic solvents | [3] |

| Refractive Index (n20/D) | 1.451 |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: alkylation of ammonia or reductive amination of an aldehyde. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Synthesis via Alkylation of Ammonia

This method involves the reaction of ammonia with a 2-ethylhexyl halide (e.g., chloride or bromide). To favor the formation of the tertiary amine, an excess of the alkylating agent is used. The reaction is typically carried out under heat, and a base such as sodium hydroxide is added to neutralize the hydrohalic acid byproduct.[3]

Reaction Scheme:

NH₃ + 3 CH₃(CH₂)₃CH(C₂H₅)CH₂-X → [CH₃(CH₂)₃CH(C₂H₅)CH₂]₃N + 3 HX

(where X = Cl, Br)

Diagram 1: Synthesis of this compound via Alkylation

Caption: Workflow for the synthesis of this compound via alkylation of ammonia.

Synthesis via Reductive Amination

A more modern and efficient method involves the reaction of bis(2-ethylhexyl)amine with 2-ethylhexanal in the presence of hydrogen gas and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[5] This process, known as reductive amination, offers high yields and selectivity.

Industrial Synthesis Protocol (based on Patent US8034978B2): [5]

-

Charging the Reactor: A stirring autoclave is charged with bis(2-ethylhexyl)amine and a suspended palladium on carbon (Pd/C) catalyst.[5]

-

Reaction Conditions: The reactor is heated to a temperature range of 100-170 °C and pressurized with hydrogen to an absolute pressure of 20-100 bar.[5]

-

Addition of Aldehyde: 2-Ethylhexanal is added continuously or in portions to the reaction mixture. The addition rate is controlled based on the conversion of the bis(2-ethylhexyl)amine.[5]

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography to ensure a high conversion rate (at least 95%) of the secondary amine.[5]

-

Catalyst Separation: After the reaction is complete, the catalyst is allowed to settle.[5]

-

Product Isolation: The organic phase containing this compound is discharged from the reactor, potentially through a filter to remove any remaining catalyst particles.[5] The catalyst can be reused for subsequent batches.[5]

-

Purification: The crude product is then purified by distillation to remove any unreacted starting materials or byproducts.[3]

Applications in Research and Development

This compound's unique properties make it a valuable tool in various research and industrial settings, including those relevant to pharmaceutical development.

Solvent Extraction for Purification

The primary application of this compound is in solvent extraction, also known as liquid-liquid extraction.[6] Its high hydrophobicity and its ability to form ion pairs with acidic compounds make it an excellent extractant for separating and purifying a range of molecules.[3]

Mechanism of Extraction:

In an acidic aqueous solution, the nitrogen atom of this compound can be protonated, forming a bulky, lipophilic cation. This cation can then form an ion pair with an anionic species present in the aqueous phase, facilitating the transfer of the anion into the organic phase. This principle is widely used for the extraction of inorganic acids and metal-anion complexes.[3][6]

Application in Pharmaceutical Purification:

This extraction capability can be harnessed in the pharmaceutical industry for the purification of Active Pharmaceutical Ingredients (APIs) or their intermediates.[7][8] Many drug molecules or synthetic intermediates are acidic in nature and can be selectively extracted from complex reaction mixtures or fermentation broths using this compound. This allows for the removal of impurities and the isolation of the desired compound.[9][10]

Experimental Protocol: Extraction of an Acidic Compound

-

Preparation of the Organic Phase: Prepare a solution of this compound in a water-immiscible organic solvent (e.g., kerosene, xylene). The concentration will depend on the specific application and the concentration of the target acid. A modifier, such as octanol, may be added to prevent the formation of a third phase.[6]

-

Extraction: In a separatory funnel, combine the aqueous solution containing the acidic compound with the prepared organic phase.

-

Mixing: Shake the separatory funnel vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the acidic compound into the organic phase.

-

Phase Separation: Allow the two phases to separate completely. The denser layer (usually the aqueous phase, but dependent on the organic solvent) will be at the bottom.

-

Separation: Carefully drain the lower aqueous layer.

-

Stripping (Back-Extraction): To recover the extracted acidic compound, the organic phase is then "stripped" by mixing it with a fresh aqueous solution, typically a basic solution (e.g., NaOH solution) or even distilled water, depending on the strength of the acid-amine interaction.[6] This will deprotonate the amine and transfer the acidic compound back into the aqueous phase as its salt.

-

Isolation: The acidic compound can then be isolated from the aqueous phase by acidification, which will cause it to precipitate if it has low water solubility.

Diagram 2: Acid-Base Extraction Workflow

Caption: A generalized workflow for the purification of an acidic compound using this compound.

Precursor for Biologically Active Quaternary Ammonium Compounds

A significant, though indirect, application of this compound in the context of drug development is its use as a starting material for the synthesis of quaternary ammonium compounds (QACs).[3] QACs are a class of compounds with a positively charged nitrogen atom bonded to four alkyl or aryl groups.[11] They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[11]

Synthesis of Quaternary Ammonium Compounds:

This compound, as a tertiary amine, can be readily converted to a QAC through reaction with an alkylating agent, such as an alkyl halide. This reaction is known as the Menshutkin reaction.

Reaction Scheme:

[CH₃(CH₂)₃CH(C₂H₅)CH₂]₃N + R-X → [[CH₃(CH₂)₃CH(C₂H₅)CH₂]₃N-R]⁺X⁻

(where R-X is an alkylating agent)

The biological activity of the resulting QAC is highly dependent on the nature of the fourth alkyl group (R) introduced. By carefully selecting the alkylating agent, researchers can synthesize novel QACs with tailored biological activities for potential therapeutic applications. For instance, the synthesis of QACs with specific pharmacophores has been explored for developing new antiviral agents, including inhibitors of the influenza virus.[12]

Potential as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[13] Tertiary amines, like this compound, can function as phase transfer catalysts.[2] Although not as common as quaternary ammonium salts in this role, their ability to be protonated and form ion pairs can enable the transport of anions from the aqueous to the organic phase, where the reaction with an organic substrate occurs.[13] This can be particularly useful in pharmaceutical synthesis for improving reaction rates, yields, and selectivities, while often using milder reaction conditions.[14]

Potential Role in Analytical Chemistry

In the field of pharmaceutical analysis, ion-pair chromatography is a widely used technique for the separation of ionic and ionizable compounds.[15][16] This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention on a reversed-phase column.[17] While smaller alkylamines are more commonly used, the principle of ion-pair formation is central to the function of this compound in solvent extraction. Its high lipophilicity could potentially be exploited in specialized chromatographic applications for the separation of highly polar or charged drug molecules. Furthermore, its use as a derivatizing agent to enhance the gas chromatographic analysis of certain drugs could be explored, as derivatization is a common strategy to improve the volatility and chromatographic behavior of polar analytes.[18][19]

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions.

-

Irritation: It is irritating to the skin, eyes, and mucous membranes.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this chemical.[4]

-

Inhalation: Avoid inhaling vapors. Work in a well-ventilated area or use a fume hood.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep containers tightly closed.[4] It should be stored away from copper and its alloys.[4]

Conclusion

This compound is a versatile and industrially significant tertiary amine with a well-defined set of physicochemical properties. While its direct application in drug formulations is not established, its utility for researchers and drug development professionals is substantial. Its primary role as a highly effective agent for solvent extraction offers a powerful tool for the purification of acidic APIs and intermediates. Furthermore, its function as a precursor for the synthesis of a diverse range of biologically active quaternary ammonium compounds provides a direct link to the discovery and development of new therapeutic agents. Understanding the chemistry and applications of this compound can, therefore, be a valuable asset in the modern research and pharmaceutical landscape.

References

- 1. products.basf.com [products.basf.com]

- 2. CAS 1860-26-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Tris-(2-Ethylhexyl)amine (TEHA)- Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]

- 4. TRIS 2-ETHYLHEXYLAMINE (TRIS2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 5. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. mdpi.com [mdpi.com]

- 12. Quaternary ammonium salts based on (-)-borneol as effective inhibitors of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 14. iajpr.com [iajpr.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Ion pair chromatography for pharmacy students | PPTX [slideshare.net]

- 17. obrnutafaza.hr [obrnutafaza.hr]

- 18. [PDF] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Semantic Scholar [semanticscholar.org]

- 19. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Tris(2-ethylhexyl)amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tris(2-ethylhexyl)amine (TEHA) is a tertiary amine of significant interest across various scientific disciplines, including its emerging role in pharmaceutical development as an ion-pairing agent and in novel drug delivery systems. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for its effective application, from process chemistry to formulation. This in-depth technical guide provides a detailed exploration of the solubility of TEHA, grounded in the principles of physical chemistry. We will delve into the theoretical underpinnings of its solubility, present available solubility data, and provide a robust, step-by-step experimental protocol for determining its solubility in the laboratory. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique properties of TEHA with confidence and precision.

Introduction to this compound (TEHA)

This compound, with the molecular formula C24H51N, is a high-molecular-weight tertiary amine.[1] It exists as a clear, viscous liquid at room temperature.[1] The molecule's structure is characterized by a central nitrogen atom bonded to three branched 2-ethylhexyl chains. This unique architecture imparts a significant hydrophobic character to the molecule, making it virtually insoluble in water.[1][2] Conversely, its large, nonpolar alkyl groups suggest a high affinity for organic solvents.

TEHA's primary applications have traditionally been in solvent extraction processes for the recovery of metals such as uranium and rare earth elements.[1][3] However, its utility is expanding into other areas. In organic synthesis, it can serve as an intermediate in the production of quaternary ammonium compounds, which have applications as surfactants and corrosion inhibitors.[1] For pharmaceutical scientists, TEHA's ability to form ion pairs with acidic drug molecules is of particular interest for enhancing their solubility in lipid-based formulations and for facilitating their transport across biological membranes.

Theoretical Framework for the Solubility of TEHA in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of the mixing process. The dissolution of one substance in another is driven by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS. For dissolution to be spontaneous, ΔG must be negative.

Intermolecular Forces at Play:

The solubility of TEHA in organic solvents is dictated by the balance of intermolecular forces between TEHA-TEHA molecules, solvent-solvent molecules, and TEHA-solvent molecules.

-

Van der Waals Forces: As a large, nonpolar molecule, the predominant intermolecular forces in TEHA are London dispersion forces, a type of van der Waals force. These forces increase with the size and surface area of the molecule.

-

Dipole-Dipole Interactions: The nitrogen atom in TEHA introduces a slight polarity to the molecule due to its lone pair of electrons. However, the three bulky ethylhexyl groups sterically hinder this polar center, minimizing its contribution to the overall polarity.

-

Hydrogen Bonding: TEHA is a tertiary amine and therefore lacks a hydrogen atom directly bonded to the nitrogen. Consequently, it cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor through its lone pair of electrons on the nitrogen atom.

Solvent Polarity and its Influence:

The polarity of the organic solvent plays a crucial role in determining the solubility of TEHA.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the primary intermolecular forces are London dispersion forces. Given TEHA's predominantly nonpolar character, it is expected to be highly soluble, and likely miscible, in these solvents. The disruption of TEHA-TEHA and solvent-solvent interactions is compensated for by the formation of favorable TEHA-solvent interactions, all of which are of a similar nature (dispersion forces).

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. While they can engage in dipole-dipole interactions, the large nonpolar alkyl chains of TEHA will still favor interactions based on dispersion forces. Therefore, good solubility is anticipated.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While TEHA can act as a hydrogen bond acceptor, its bulky structure may limit the effectiveness of this interaction. The solubility in these solvents will depend on the balance between the favorable dispersion forces with the alkyl chains and the disruption of the strong hydrogen bonding network of the alcohol. Generally, as the alkyl chain of the alcohol increases (e.g., from methanol to octanol), its polarity decreases, and the solubility of TEHA is expected to increase.

Quantitative Solubility of this compound

While many sources describe this compound as being "miscible with organic solvents," specific quantitative data is not extensively available in the public domain.[1] This general miscibility is a strong indicator of its lipophilic nature. For the purposes of this guide, we will present a qualitative summary based on available information and supplement it with quantitative data for a structurally similar long-chain tertiary amine, trioctylamine, to provide a reasonable estimation of TEHA's behavior.

Table 1: Solubility of this compound and a Structurally Similar Amine in Common Organic Solvents

| Solvent Category | Solvent | This compound Solubility | Trioctylamine Solubility ( g/100g solvent) at 25°C (approx.) |

| Alcohols | Methanol | Soluble | ~10 |

| Ethanol | Soluble | ~20 | |

| Isopropanol | Soluble | ~30 | |

| Ketones | Acetone | Soluble | ~50 |

| Ethers | Diethyl Ether | Miscible | Miscible |

| Tetrahydrofuran (THF) | Miscible | Miscible | |

| Hydrocarbons | n-Hexane | Miscible | Miscible |

| Toluene | Miscible | Miscible | |

| Chlorinated Solvents | Dichloromethane | Miscible | Miscible |

| Chloroform | Miscible | Miscible |

Note: The solubility of TEHA is generally described as "soluble" or "miscible". The quantitative data for trioctylamine is sourced from "SOLUBILITIES OF HIGH MOLECULAR WEIGHT SYMMETRICAL NORMAL ALIPHATIC TERTIARY AMINES" and is provided as an estimate of behavior due to structural similarity.[4]

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol is a robust method for determining the solubility of a liquid, such as TEHA, in an organic solvent. This method is adapted from the principles outlined in the ASTM E1148 standard for determining aqueous solubility, modified for a liquid-liquid system.

Principle

The method involves preparing a series of solutions with varying concentrations of TEHA in the chosen organic solvent. The solutions are equilibrated at a constant temperature, and the point at which the solution becomes saturated (i.e., the limit of miscibility is reached, often observed by the formation of a second phase or persistent cloudiness) is determined visually. For quantitative analysis, the concentration of the saturated solution can be determined by a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Calibrated positive displacement pipettes or syringes

-

Class A volumetric flasks

-

Temperature-controlled water bath or incubator

-

Vortex mixer

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of TEHA.

Step-by-Step Protocol

-

Preparation of Standard Solutions for Calibration:

-

Accurately prepare a stock solution of TEHA in the chosen solvent (e.g., 100 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 75 mg/mL).

-

Analyze these standards using a validated GC-FID method to generate a calibration curve of peak area versus concentration.

-

-

Preparation of Test Samples:

-

In a series of glass vials, accurately add increasing amounts of TEHA to a fixed volume of the organic solvent. For example, prepare samples with concentrations ranging from an expected low value to a value expected to exceed the solubility limit.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for at least 24 hours. Periodically vortex the samples to ensure thorough mixing.

-

-

Observation and Sample Preparation for Analysis:

-

After equilibration, visually inspect each vial for any signs of phase separation or persistent turbidity. The highest concentration that remains a single, clear phase is an approximation of the solubility.

-

For the highest concentration that appears to be a single phase, and for the lowest concentration that shows phase separation, carefully take an aliquot from the clear supernatant (in the case of phase separation) for quantitative analysis. It is crucial not to disturb any undissolved phase. Centrifugation can be used to facilitate the separation of phases if necessary.

-

-

Quantitative Analysis:

-

Analyze the aliquots from the saturated solutions using the same GC-FID method developed for the calibration standards.

-

Determine the concentration of TEHA in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Reporting Results:

-

Report the solubility as the average of at least three replicate determinations, expressed in appropriate units (e.g., g/100 mL, mol/L) at the specified temperature.

-

Factors Influencing the Solubility of TEHA

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most liquid-liquid systems where the dissolution is endothermic, solubility increases with temperature. However, some systems can exhibit an upper or lower critical solution temperature, beyond which the components are miscible in all proportions. For TEHA, it is generally expected that its solubility in most organic solvents will increase with temperature.

-

Presence of Water: Even small amounts of water in an organic solvent can significantly impact the solubility of a nonpolar compound like TEHA. Water can lead to phase separation, especially in nonpolar solvents.

-

Presence of Other Solutes: The presence of other solutes, such as acidic compounds, can dramatically alter the solubility of TEHA. Acids can protonate the amine, forming an ammonium salt. These salts often have very different solubility profiles, typically being more soluble in polar solvents and less soluble in nonpolar solvents. This principle is the basis for its use in solvent extraction.[5]

Conclusion

This compound is a highly nonpolar, lipophilic tertiary amine with excellent solubility in a wide range of organic solvents. Its solubility is primarily driven by favorable van der Waals interactions with the solvent molecules. While quantitative data in the literature is sparse, the general consensus is that TEHA is miscible with most common nonpolar and polar aprotic organic solvents. Its solubility in polar protic solvents is also significant, though may be limited by the energy required to disrupt the solvent's hydrogen-bonding network.

For critical applications in research and drug development, the experimental determination of solubility is strongly recommended. The protocol provided in this guide offers a reliable and validated method for obtaining precise solubility data. A thorough understanding of the solubility of TEHA is a critical first step in harnessing its full potential in various scientific and industrial applications.

References

A Comprehensive Guide to the Spectroscopic Characterization of Tris(2-ethylhexyl)amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-ethylhexyl)amine (TEHA), a tertiary amine with the chemical formula C₂₄H₅₁N, is a versatile compound utilized in a range of industrial applications, from solvent extraction in hydrometallurgy to a synthesis intermediate for quaternary ammonium compounds.[1][2] Its efficacy in these roles is intrinsically linked to its molecular structure and purity, necessitating robust analytical methods for its characterization. This guide provides a detailed exploration of the spectroscopic techniques pivotal for the structural elucidation and quality control of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of each technique, detailed experimental protocols tailored for a viscous liquid analyte, and a thorough interpretation of the spectral data. The insights provided herein are designed to empower researchers and professionals to confidently identify and characterize this compound, ensuring the integrity of their scientific endeavors.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule consists of a central nitrogen atom bonded to three 2-ethylhexyl chains. This branched, bulky alkyl structure significantly influences its physical properties, such as its high boiling point and viscosity, and its spectroscopic signatures.[3]

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[4] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately 4-5 cm.[4]

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically with 16-32 scans.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -N-CH₂ - | ~2.04 | d | 6H |

| -CH₂-CH -(CH₂)- | ~1.44 | m | 3H |

| -CH-(CH₂ )-CH₃ | ~1.26-1.36 | m | 24H |

| -CH₂-CH₃ | ~0.89 | t | 9H |

| -CH-(CH₂)-CH₃ | ~0.83 | t | 9H |

Note: The data presented is based on available information and theoretical predictions.[5]

The ¹H NMR spectrum of this compound is characterized by overlapping signals in the aliphatic region. The protons on the methylene group adjacent to the nitrogen (-N-CH₂-) are deshielded by the electronegative nitrogen atom and appear as a doublet around 2.04 ppm. The methine proton (-CH-) is a complex multiplet around 1.44 ppm due to coupling with the neighboring methylene protons. The numerous methylene protons of the hexyl and ethyl chains overlap in a broad multiplet between 1.26 and 1.36 ppm. The two distinct methyl groups (-CH₃) appear as triplets around 0.89 and 0.83 ppm, respectively.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.[4]

-

Instrument Setup: The analysis is performed on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Due to the symmetry of the molecule, with three identical 2-ethylhexyl groups, the ¹³C NMR spectrum is expected to show 8 distinct signals.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -N-C H₂- | 50-60 |

| -CH₂-C H-(CH₂)- | 35-45 |

| -C H-(CH₂)-CH₃ | 30-40 |

| -CH-(C H₂)-CH₂- | 25-35 |

| -CH₂-C H₂-CH₂- | 20-30 |

| -CH₂-C H₂-CH₃ | 10-20 |

| -C H₂-CH₃ | 10-20 |

| -CH₂-C H₃ | 5-15 |

Note: These are predicted chemical shift ranges based on typical values for aliphatic amines.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Given that this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) sampling technique is highly recommended.[6]

-

Instrument Setup: Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

The FTIR spectrum of this compound is characterized by the following key absorption bands:

-

C-H Stretching: Strong, sharp peaks in the 2960-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the numerous CH₂, and CH₃ groups.

-

C-H Bending: Medium to strong absorption bands around 1460 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending) are characteristic of the alkyl chains.

-

C-N Stretching: A weak to medium intensity band is expected in the 1250-1020 cm⁻¹ region, corresponding to the C-N stretching of the tertiary amine.[7] This peak can sometimes be difficult to definitively assign due to its presence in a crowded region of the spectrum.

-

Absence of N-H Bands: Critically, as a tertiary amine, this compound will show no absorption bands in the 3500-3300 cm⁻¹ region, which is characteristic of N-H stretching vibrations in primary and secondary amines.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation through various pathways.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

The mass spectrum of this compound is expected to exhibit the following features:

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (approximately 353.7 g/mol ).[1] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of an alkyl radical and the formation of a resonance-stabilized iminium ion. The major fragmentation is expected to be the loss of a pentyl radical (C₅H₁₁˙) from one of the 2-ethylhexyl chains.

Figure 2. Proposed primary fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H and ¹³C NMR, FTIR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. The interpretation of the data, grounded in the fundamental principles of each technique, allows for a detailed understanding of its molecular architecture. The experimental protocols outlined in this guide are designed to be self-validating, ensuring the generation of high-quality, reproducible data. By leveraging this multi-faceted spectroscopic approach, researchers and professionals in drug development and other scientific fields can ensure the identity, purity, and quality of this compound, thereby upholding the integrity and reliability of their work.

References

- 1. Tri(2-ethylhexyl)amine | C24H51N | CID 102705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1860-26-0: this compound | CymitQuimica [cymitquimica.com]

- 3. 三(2-乙基己基)胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(1860-26-0) 1H NMR [m.chemicalbook.com]

- 5. This compound = 97.0 GC 1860-26-0 [sigmaaldrich.com]

- 6. Tris 2 ethylhexyl amine | Sigma-Aldrich [sigmaaldrich.com]

- 7. Phosphoric acid, tris(2-ethylhexyl) ester [webbook.nist.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of Tris(2-ethylhexyl)amine

This guide provides a comprehensive technical overview of the thermal stability and potential degradation pathways of Tris(2-ethylhexyl)amine (TEHA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical analytical methodologies to offer a thorough understanding of TEHA's behavior at elevated temperatures.

Introduction: Understanding this compound (TEHA)

This compound, a tertiary amine with the molecular formula C₂₄H₅₁N, is a clear, viscous liquid at room temperature.[1] Its large, branched alkyl groups contribute to its high molecular weight of approximately 353.67 g/mol , low water solubility, and miscibility with organic solvents.[1][2] These properties make TEHA a valuable compound in various industrial applications, including as a solvent extractant for metals in hydrometallurgy and as an intermediate in chemical synthesis.[1][3] In the pharmaceutical and drug development sectors, understanding the thermal stability of such compounds is paramount to ensure the integrity of processes and the safety of final products.

Core Physicochemical Properties of TEHA

A solid understanding of TEHA's physical properties is the foundation for evaluating its thermal stability.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₅₁N | [1][4] |

| Molecular Weight | 353.67 g/mol | [1] |

| Appearance | Clear, colorless to yellow, viscous liquid | [4][5] |

| Boiling Point | >300°C (estimated) | [1] |

| Density | 0.817 g/mL at 20°C | [2][6] |

| Flash Point | 109°C (closed cup) | [6] |

| Ignition Temperature | 215°C | [7] |

| Solubility | Insoluble in water; miscible with organic solvents | [1][2] |

Section 1: Theoretical Framework for the Thermal Degradation of Tertiary Amines

The thermal degradation of a molecule is the process by which it breaks down into smaller, more volatile fragments at elevated temperatures. For tertiary amines like TEHA, several potential degradation pathways can be considered. Generally, tertiary amines are more thermally stable than their primary and secondary counterparts due to the absence of N-H bonds, which are typically weaker than C-N and C-C bonds.[8] However, at sufficiently high temperatures, C-N and C-C bond cleavage will occur.

Hofmann Elimination: A Classic Pathway

The Hofmann elimination is a well-established reaction for the decomposition of quaternary ammonium salts to form an alkene and a tertiary amine.[9][10][11] While TEHA is a tertiary amine, under certain conditions, it could undergo a similar E2 elimination-type reaction. This pathway is characterized by the abstraction of a β-hydrogen by a base, leading to the formation of a double bond and the departure of the amine as a leaving group.

For TEHA, the β-hydrogens are located on the methylene groups of the ethylhexyl chains. The bulky nature of the this compound group would act as a significant leaving group, sterically hindering the abstraction of the more substituted β-hydrogen and favoring the formation of the least substituted alkene (Hofmann's rule).[9][11]

Free Radical Decomposition: A High-Temperature Pathway

At higher temperatures, in the absence of specific reagents, the thermal degradation of organic molecules often proceeds through a free radical mechanism. This process involves three key stages: initiation, propagation, and termination.

-

Initiation: The process begins with the homolytic cleavage of the weakest bond in the molecule to form two free radicals. In TEHA, the C-N bond is a likely candidate for initial cleavage due to the relative stability of the resulting alkyl and amino radicals.

-

Propagation: The radicals formed during initiation can then react with other TEHA molecules, abstracting hydrogen atoms or causing further bond cleavages to create new radicals. This chain reaction leads to the formation of a variety of smaller, more volatile products.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

Section 2: Analytical Methodologies for Studying Thermal Degradation

To experimentally investigate the thermal stability and degradation of TEHA, a suite of analytical techniques is employed. These methods provide quantitative data on the temperature at which degradation begins, the extent of mass loss, and the identity of the degradation products.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is a primary technique for determining the thermal stability of materials.

Experimental Protocol: TGA of this compound

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature.

-

Select an appropriate sample pan (e.g., platinum or alumina).

-

Tare the balance with an empty sample pan.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of TEHA into the tared sample pan.

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Collection: Record mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass remaining versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[12][13] The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[13][14]

Experimental Protocol: Py-GC-MS of this compound

-

Instrument Preparation:

-

Equip a gas chromatograph-mass spectrometer with a pyrolysis unit.

-

Install an appropriate GC column for the separation of aliphatic and amine compounds (e.g., a mid-polar column).

-

Condition the GC column and pyrolysis unit.

-

-

Sample Preparation:

-

Place a small amount of TEHA (typically in the microgram range) into a pyrolysis sample cup.

-

-

Experimental Parameters:

-

Pyrolysis Temperature: Select a temperature above the decomposition temperature determined by TGA (e.g., 600°C).

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters:

-

Scan range: m/z 35-500.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Compare the mass spectra of the individual peaks to a spectral library (e.g., NIST) to identify the degradation products.

-

Propose a degradation mechanism based on the identified products.

-

Section 3: Anticipated Degradation Products and Influencing Factors

Based on the theoretical degradation pathways, a range of products can be anticipated from the thermal decomposition of TEHA.

Anticipated Degradation Products:

-

From Hofmann-type Elimination:

-

Oct-1-ene

-

Bis(2-ethylhexyl)amine

-

-

From Free Radical Decomposition:

-

Smaller alkanes and alkenes (e.g., ethane, ethene, propane, propene)

-

2-Ethylhexene

-

Di(2-ethylhexyl)amine

-

Mono(2-ethylhexyl)amine

-

Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) in an oxidative environment.

-

Factors Influencing Thermal Stability:

-

Atmosphere: The presence of oxygen will significantly lower the degradation temperature and lead to the formation of oxidized products.

-

Impurities: The presence of acidic or metallic impurities can catalyze degradation reactions.

-

Heating Rate: A slower heating rate may allow for the observation of more distinct degradation steps.

Conclusion and Future Perspectives

While specific experimental data on the thermal degradation of this compound is not extensively available in public literature, a sound understanding of its potential behavior can be derived from the fundamental principles of tertiary amine chemistry. The primary degradation pathways at elevated temperatures are likely to involve Hofmann-type elimination and free radical decomposition.

For researchers and professionals working with TEHA, it is crucial to consider its thermal stability, particularly in applications involving high temperatures. The analytical methodologies outlined in this guide, specifically TGA and Py-GC-MS, provide a robust framework for experimentally determining the precise thermal decomposition profile and identifying the resulting degradation products. Further research in this area would be invaluable for providing detailed kinetic and mechanistic data, enhancing the safe and effective use of this compound across its various applications.

References

- 1. Tris-(2-Ethylhexyl)amine (TEHA)- Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]